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molecular formula C8H7BrFN B8643385 6-Bromo-5-fluoroindoline

6-Bromo-5-fluoroindoline

Cat. No. B8643385
M. Wt: 216.05 g/mol
InChI Key: SVNDSMLMPVHWET-UHFFFAOYSA-N
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Patent
US07109201B2

Procedure details

A solution of 5-fluoroindoline (4.65 g, 34 mmole) in conc. H2SO4 acid (60 ml) under argon was treated with silver sulfate (5.5 g, 18 mmole) and stirred for 0.5 h, then cooled to −5° C. and treated dropwise over 15 min with bromine (5.6 g, 35 mmole). The mixture was maintained at −5° C. for 0.5 h, then allowed to warm to room temperature over 1 h, before adding cautiously to well stirred ice/water (600 ml). The mixture was filtered through Kieselguhr, then basified by addition of 40% NaOH solution and extracted with Et2O (2×300 ml). The combined extract was dried (Na2SO4) and concentrated under vacuum to afford the title compound as a beige solid (6.5 g, 89%). MH+ 216/218.
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.[Br:11]Br>OS(O)(=O)=O.S([O-])([O-])(=O)=O.[Ag+2]>[Br:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][NH:7]2)=[CH:3][C:2]=1[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
FC=1C=C2CCNC2=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
5.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at −5° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Kieselguhr
ADDITION
Type
ADDITION
Details
basified by addition of 40% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(C=C2CCNC2=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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